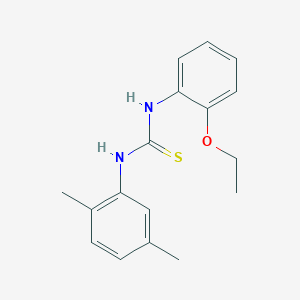![molecular formula C21H33N3O4S B4708922 3-(1-azepanylcarbonyl)-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4708922.png)
3-(1-azepanylcarbonyl)-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide
Vue d'ensemble
Description
3-(1-azepanylcarbonyl)-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide is a chemical compound that is widely used in scientific research. It is commonly known as AZP, and it is a potent inhibitor of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that is involved in the regulation of acid-base balance in the body, and it is also important in the production of aqueous humor in the eye.
Applications De Recherche Scientifique
AZP has been extensively used in scientific research for its inhibitory effect on carbonic anhydrase. Carbonic anhydrase is an enzyme that is involved in several physiological processes, including acid-base balance regulation, bone resorption, and aqueous humor production in the eye. AZP has been shown to be a potent inhibitor of carbonic anhydrase, and it has been used to study the role of carbonic anhydrase in these physiological processes.
Mécanisme D'action
The mechanism of action of AZP involves its binding to the active site of carbonic anhydrase. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons, which is an important step in acid-base balance regulation and aqueous humor production in the eye.
Biochemical and Physiological Effects:
AZP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma. It has also been shown to inhibit bone resorption, which can be beneficial in the treatment of osteoporosis. Additionally, AZP has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using AZP in lab experiments is its potency as a carbonic anhydrase inhibitor. This allows for the study of the role of carbonic anhydrase in physiological processes with a high degree of specificity. However, one limitation of using AZP in lab experiments is its potential toxicity. AZP has been shown to have cytotoxic effects on some cell types, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving AZP. One area of research is the development of more potent and specific carbonic anhydrase inhibitors. Another area of research is the study of the role of carbonic anhydrase in cancer progression, as carbonic anhydrase has been shown to be involved in tumor growth and metastasis. Additionally, the potential use of AZP as a therapeutic agent in the treatment of glaucoma, osteoporosis, and inflammatory diseases warrants further investigation.
Propriétés
IUPAC Name |
3-(azepane-1-carbonyl)-4-methoxy-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4S/c1-28-20-10-9-18(17-19(20)21(25)24-15-4-2-3-5-16-24)29(26,27)22-11-8-14-23-12-6-7-13-23/h9-10,17,22H,2-8,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEUNTGJCUYRIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCCC2)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4708850.png)
![ethyl 2-({3-[(2-bromophenoxy)methyl]-4-methoxybenzoyl}amino)-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B4708857.png)


![1-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}-4-phenylpiperazine](/img/structure/B4708880.png)
![2,6-di-tert-butyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B4708886.png)

![2-butyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4708894.png)


![3-[(2,6-difluorobenzyl)thio]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4708913.png)
![N-{[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine](/img/structure/B4708916.png)
![N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4708948.png)
![N-4-morpholinyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4708968.png)